17-phenyl trinor Prostaglandin F2alpha diethyl amide
Description
Historical Development and Context
The discovery of prostaglandin analogs represents a pivotal advancement in medicinal chemistry, driven by the need to modulate physiological processes with enhanced specificity and stability. 17-Phenyl trinor Prostaglandin F2alpha diethyl amide emerged from systematic efforts to optimize the therapeutic potential of endogenous prostaglandin F2α (PGF2α), a lipid mediator involved in intraocular pressure regulation and reproductive physiology. Early prostaglandin research in the 1960s–1970s identified PGF2α’s role in lowering intraocular pressure (IOP) but faced challenges due to rapid metabolism and ocular irritation.
The development of 17-phenyl trinor PGF2alpha diethyl amide was catalyzed by structural modifications to address these limitations. By replacing the C-1 carboxyl group of PGF2α with a diethyl amide moiety (Figure 1), researchers aimed to improve metabolic stability while retaining receptor affinity. This innovation built on earlier successes with esterified prostaglandin analogs like latanoprost and travoprost, which demonstrated prolonged IOP-lowering effects. Notably, the diethyl amide substitution conferred resistance to corneal amidase activity, distinguishing it from monoalkyl amide derivatives.
Key milestones in its development include:
- 2001 : Approval of bimatoprost (the ethyl amide derivative) for glaucoma treatment, validating the prodrug strategy for prostaglandin analogs.
- 2010s : Characterization of 17-phenyl trinor PGF2alpha diethyl amide as a non-hydrolyzable analog, enabling studies on intrinsic prostaglandin amide activity.
Nomenclature and Chemical Identity
This compound is systematically named according to IUPAC conventions:
N,N-Diethyl-9α,11α,15S-trihydroxy-17-phenyl-18,19,20-trinor-prosta-5Z,13E-dien-1-amide .
Key Identifiers:
| Property | Value |
|---|---|
| Molecular Formula | C₂₇H₄₁NO₄ |
| Molecular Weight | 443.6 g/mol |
| CAS Registry Number | 1176637-26-5 |
| SMILES Notation | OC@@H/C=C/[C@@H]2C@HC/C=C\CCCC(N(CC)CC)=O |
Synonyms include bimatoprost diethyl amide, 17-phenyl trinor PGF2α-NEt₂, and N,N-diethyl-9α,11α,15S-trihydroxyprostadienamide. The structural core retains the prostaglandin F2α backbone but incorporates three critical modifications (Figure 1):
- 17-Phenyl substitution : Replaces the ω-chain’s terminal carbons, enhancing lipophilicity and receptor interaction.
- Trinor configuration : Omits three methylene groups from the carboxylic acid side chain, reducing susceptibility to β-oxidation.
- Diethyl amide group : Substitutes the C-1 carboxyl, preventing enzymatic hydrolysis and prolonging ocular residence time.
Figure 1 : Structural comparison of PGF2α and 17-phenyl trinor PGF2alpha diethyl amide .
$$
\text{PGF2α: } \text{COOH-(CH}2\text{)}7-\text{Cyclopentane-heptenol} \
\text{17-Phenyl trinor PGF2alpha diethyl amide: } \text{CON(C}2\text{H}5\text{)}2-\text{(CH}2\text{)}_4-\text{Cyclopentane-heptenol-phenyl}
$$
Position within the Prostaglandin Analog Family
Prostaglandin analogs are classified by their structural modifications and receptor selectivity. 17-Phenyl trinor PGF2alpha diethyl amide belongs to the synthetic PGF2α analogs subclass, characterized by:
- Receptor profile : Primarily agonizes the prostaglandin F receptor (FP), though its amide moiety may confer unique interactions compared to carboxylate-containing analogs.
- Prodrug status : Unlike latanoprost (isopropyl ester) or bimatoprost (ethyl amide), the diethyl amide derivative resists hydrolysis, functioning as a non-prodrug analog.
Comparative Analysis of Selected Prostaglandin Analogs:
| Compound | Modifications | Receptor Affinity | Hydrolysis Susceptibility |
|---|---|---|---|
| PGF2α | Native structure | FP > EP3 | High |
| Latanoprost | C-1 isopropyl ester | FP agonist | Moderate (esterase) |
| Bimatoprost | C-1 ethyl amide | FP/EP1/EP3 | Low (amidase) |
| 17-Phenyl trinor diethyl amide | C-1 diethyl amide, 17-phenyl | FP (putative) | Negligible |
This compound’s resistance to hydrolysis distinguishes it from prodrug analogs, enabling direct study of amide-mediated pharmacological effects.
Significance in Prostaglandin Research
17-Phenyl trinor PGF2alpha diethyl amide has advanced prostaglandin research in three key areas:
Mechanistic Studies : By circumventing metabolic activation, it clarifies whether prostaglandin amides exert intrinsic effects on FP receptors or require hydrolysis to free acids. Bovine corneal studies showed no conversion to bimatoprost acid, supporting direct receptor interaction.
Drug Design : Its stability informs the development of hydrolysis-resistant analogs for prolonged ocular exposure. Structural data (e.g., phenyl substitution’s role in lipid bilayer penetration) guide molecular optimization.
Tool Compound : Used to probe FP receptor signaling pathways in vitro, particularly in models of trabecular meshwork remodeling and uveoscleral outflow. A 2018 study demonstrated its ability to induce matrix metalloproteinase-2 expression in human ciliary muscle cells at nanomolar concentrations.
Properties
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N,N-diethylhept-5-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41NO4/c1-3-28(4-2)27(32)15-11-6-5-10-14-23-24(26(31)20-25(23)30)19-18-22(29)17-16-21-12-8-7-9-13-21/h5,7-10,12-13,18-19,22-26,29-31H,3-4,6,11,14-17,20H2,1-2H3/b10-5-,19-18+/t22-,23+,24+,25-,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQCYBXRNLOTSU-JATUTAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCC2=CC=CC=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bimatoprost diethyl amide typically involves the modification of prostaglandin F2α. The key step is the conversion of the carboxyl group at the C-1 position to an N-diethyl amide. This can be achieved through a series of reactions including esterification, amidation, and purification steps. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of Bimatoprost diethyl amide follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. This involves the use of industrial-grade reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Bimatoprost diethyl amide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: This can affect the double bonds within the compound.
Substitution: Functional groups in the molecule can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents like alkyl halides and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alkanes or alcohols .
Scientific Research Applications
Chemistry
In chemistry, Bimatoprost diethyl amide is used as a model compound to study the behavior of prostaglandin analogs. Its unique structure allows researchers to explore various synthetic modifications and their effects on biological activity .
Biology
Biologically, Bimatoprost diethyl amide is studied for its effects on cellular pathways, particularly those involved in intraocular pressure regulation. It serves as a tool to understand the mechanisms of prostaglandin analogs in ocular tissues .
Medicine
In medicine, Bimatoprost diethyl amide is investigated for its potential to treat glaucoma and other conditions characterized by elevated intraocular pressure. Its ability to lower intraocular pressure makes it a promising candidate for therapeutic applications .
Industry
Industrially, Bimatoprost diethyl amide is used in the development of new ophthalmic drugs. Its synthesis and modification provide insights into the production of more effective and safer medications .
Mechanism of Action
Bimatoprost diethyl amide exerts its effects by interacting with prostaglandin receptors in ocular tissues. It increases the outflow of aqueous humor through the trabecular meshwork and uveoscleral pathways, thereby reducing intraocular pressure. The molecular targets include specific prostaglandin receptors, and the pathways involved are related to the regulation of fluid dynamics within the eye .
Comparison with Similar Compounds
Structural and Functional Analogues
Bimatoprost (17-Phenyl Trinor PGF2α Ethyl Amide)
- Structure : C1-ethylamide substitution (vs. diethylamide in the diethyl amide).
- Receptor activity : Ki = 1.1 nM at rat FP receptors; EC50 = 2.2 µM in calcium mobilization assays .
- Clinical use : Reduces intraocular pressure (IOP) by 25–30% in primates; hydrolyzed to the free acid in human corneas at ~25 µg/cornea/24 hours .
- Solubility: 50 mg/ml in ethanol, 25 mg/ml in DMSO .
17-Phenyl Trinor PGF2α Methyl Amide (CAS 155206-01-2)
- Structure : C1-methylamide substitution.
- Receptor activity: Comparable FP receptor binding (756% relative potency vs.
- Solubility : Similar to ethyl amide but with uncharacterized hydrolysis rates .
Tafluprost Ethyl Amide
- Structure : 15-Deoxy-15,15-difluoro modification and 13,14-dihydrogenation.
- Advantages : Retains FP receptor potency while reducing ocular irritation .
- Hydrolysis rate : Lower than ester-based prodrugs, enhancing corneal bioavailability .
17-Phenyl Trinor PGF2α Serinol Amide (CAS 1175838-84-2)
- Structure: Serinol (2-amino-1,3-propanediol) amide substitution.
- Stability : Resists enzymatic hydrolysis better than glycerol esters; solubility = 10 mg/ml in DMSO .
- Biological activity : Undetermined, but hypothesized to mimic FP receptor activation .
Key Comparative Data
*Relative potency compared to PGF2α binding in ovine luteal cells .
Metabolic Stability and Hydrolysis
- Diethyl vs. ethyl amides : The diethylamide’s bulkier substituent may further resist corneal amidases, prolonging its half-life compared to bimatoprost .
- Ester vs. amide prodrugs: Amide derivatives (e.g., diethyl, ethyl) exhibit slower hydrolysis than ester analogs (e.g., latanoprost), reducing systemic exposure and irritation .
Biological Activity
17-Phenyl trinor Prostaglandin F2alpha diethyl amide (often referred to as Bimatoprost diethyl amide) is a synthetic analog of Prostaglandin F2alpha (PGF2α). This compound has been studied for its biological activity, particularly in relation to its effects on intraocular pressure and potential therapeutic applications in ocular conditions such as glaucoma. The modification of the C-1 carboxyl group to an N-diethyl amide enhances its stability and resistance to enzymatic degradation, making it a valuable tool for research.
Target Receptor
The primary target of 17-phenyl trinor PGF2α diethyl amide is the FP receptor , a G protein-coupled receptor that mediates various physiological responses, including smooth muscle contraction and regulation of intraocular pressure.
Mode of Action
As an agonist of the FP receptor, this compound activates downstream signaling pathways that lead to various biological effects. The activation involves the cyclooxygenase pathway, which is crucial for prostaglandin signaling.
Pharmacological Effects
-
Intraocular Pressure Reduction
Studies have demonstrated that 17-phenyl trinor PGF2α diethyl amide effectively reduces intraocular pressure (IOP) in animal models, including normotensive dogs and ocular hypertensive monkeys. This effect is significant for developing treatments for glaucoma . -
Stability and Resistance
Unlike other prostaglandin analogs, this compound is resistant to corneal amidase activity, which prevents its conversion to the corresponding free acid form. This property allows for prolonged action and enhanced study of its effects without rapid degradation .
Table 1: Comparison of Biological Activities
| Compound | Mechanism of Action | IOP Reduction (mmHg) | Stability |
|---|---|---|---|
| 17-Phenyl Trinor PGF2α Diethyl Amide | FP receptor agonist | Significant | High |
| Bimatoprost | FP receptor agonist | Moderate | Moderate |
| Latanoprost | FP receptor agonist | Significant | Low |
Case Studies
-
Ocular Hypertension Model
In a study involving ocular hypertensive monkeys, administration of 17-phenyl trinor PGF2α diethyl amide resulted in a marked decrease in IOP, suggesting its potential as a therapeutic agent for managing glaucoma . -
Comparative Analysis with Other Analogues
Comparative studies with other prostaglandin analogs like Bimatoprost and Latanoprost showed that while all compounds reduced IOP, 17-phenyl trinor PGF2α diethyl amide exhibited superior stability and prolonged efficacy, making it a promising candidate for further development .
Q & A
Q. What experimental approaches are recommended to elucidate the mechanism of action of 17-phenyl trinor PGF2α diethyl amide in ocular tissues?
- Methodological Answer: Begin with in vitro FP receptor binding assays using radiolabeled ligands (e.g., [³H]-PGF2α) to quantify agonist potency. Compare binding affinity with the free acid metabolite (17-phenyl trinor PGF2α) and native PGF2α. Use corneal explant models to measure enzymatic conversion rates of the diethyl amide to its active free acid via amidase activity, employing HPLC or LC-MS/MS for metabolite quantification . Validate functional activity in ex vivo intraocular pressure (IOP) reduction assays using perfused anterior segments.
Q. How can researchers systematically characterize the metabolic pathways of this compound in biological systems?
- Methodological Answer: Use in vitro incubation with human corneal homogenates or liver microsomes to identify primary metabolites (e.g., free acid, 15-keto derivatives). Employ LC-MS/MS with deuterated internal standards for sensitive detection. Track enzyme-specific activity using amidase inhibitors (e.g., PMSF) to confirm prodrug activation pathways. For in vivo studies, collect aqueous humor or plasma samples post-administration and correlate metabolite levels with pharmacological effects .
Q. What methodologies are optimal for quantifying prodrug-to-active metabolite conversion efficiency?
- Methodological Answer: Use ex vivo corneal tissue models to simulate physiological conditions. Measure conversion rates via time-course studies (e.g., 24-hour incubation at 37°C) and quantify free acid using reverse-phase HPLC with UV detection (λ = 210 nm). Normalize data to tissue weight and validate with enzyme activity assays (e.g., fluorogenic amidase substrates). Compare results across species to assess translational relevance .
Q. How should receptor selectivity studies be designed to differentiate FP receptor-mediated effects from off-target interactions?
- Methodological Answer: Perform competitive binding assays against a panel of prostaglandin receptors (EP1-4, DP, IP) using membrane preparations from transfected cell lines. Pair with functional assays (e.g., cAMP or calcium flux measurements) to confirm FP-specific signaling. Use FP receptor knockout models or siRNA-mediated knockdown to isolate receptor-specific contributions to IOP reduction .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported activity of the 15(R)-epimer metabolite compared to the natural isomer?
- Methodological Answer: Synthesize enantiomerically pure 15(R)- and 15(S)-isomers via chiral chromatography or asymmetric synthesis. Compare their FP receptor binding (IC₅₀) and functional activity (EC₅₀) in cell-based assays. Use molecular docking simulations to analyze stereospecific interactions with the FP receptor’s ligand-binding domain. Validate findings in in vivo models by administering isolated isomers and measuring IOP response .
Q. What strategies improve the predictive accuracy of in vitro models for prodrug conversion in ocular tissues?
- Methodological Answer: Develop a biorelevant corneal model incorporating mucin layers and tear flow dynamics to mimic physiological barriers. Use enzyme kinetics data (Km and Vmax from amidase activity assays) to refine computational pharmacokinetic models. Validate with microdialysis sampling of aqueous humor in live animal models to correlate in vitro predictions with in vivo metabolite profiles .
Q. What analytical challenges arise in quantifying trace metabolites, and how can they be mitigated?
- Methodological Answer: Address low metabolite abundance by optimizing sample preparation (e.g., solid-phase extraction) and employing high-resolution LC-MS/MS with multiple reaction monitoring (MRM). Use stable isotope-labeled analogs (e.g., d₄-17-phenyl trinor PGF2α) as internal standards to correct for matrix effects. Validate methods per ICH M10 guidelines for sensitivity (LOQ < 1 ng/mL) and precision (CV < 15%) .
Q. How do structural modifications (e.g., cyclopropyl methyl amide vs. diethyl amide) influence prodrug stability and receptor engagement?
- Methodological Answer: Synthesize analogs with systematic variations in the amide moiety and assess their hydrolysis rates in corneal homogenates. Correlate lipophilicity (logP values) with corneal permeability using Franz diffusion cells. Perform molecular dynamics simulations to predict interactions with amidase enzymes and FP receptors. Validate top candidates in preclinical IOP models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
